REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([C:13]2[N:14]([CH3:19])[C:15](S)=[N:16][N:17]=2)[CH:7]=[CH:8][C:9]=1[N+:10]([O-:12])=[O:11])[CH3:2].ClCCl.OO.[OH-].[Na+]>C(O)(=O)C>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([C:13]2[N:14]([CH3:19])[CH:15]=[N:16][N:17]=2)[CH:7]=[CH:8][C:9]=1[N+:10]([O-:12])=[O:11])[CH3:2] |f:3.4|
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Name
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5-(3-Ethoxy-4-nitrophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
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Quantity
|
1.16 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C(C=CC1[N+](=O)[O-])C=1N(C(=NN1)S)C
|
Name
|
|
Quantity
|
11.8 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.91 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
48 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature for 70 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the suspension cooled in ice
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous extracted with more dichloromethane
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography
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Type
|
WASH
|
Details
|
eluting with 5-10% EtOH in DCM
|
Reaction Time |
70 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C(C=CC1[N+](=O)[O-])C1=NN=CN1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 607 mg | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 59.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |